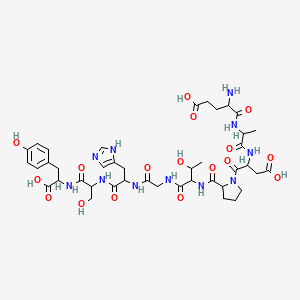

H-Glu-ala-asp-pro-thr-gly-his-ser-tyr-OH

Description

Significance of Peptide Molecules in Biological Systems and Research

Peptides, which are short chains of amino acids linked by peptide bonds, are fundamental to a vast array of biological processes. vergemagazine.co.uk In living organisms, they function as signaling molecules, hormones, neurotransmitters, and antimicrobial agents, playing critical roles in maintaining homeostasis and regulating physiological functions. nih.gov Their high specificity and potency have made them a major focus of biomedical research and drug development. nih.govmdpi.com

The versatility and specificity of peptides have spurred significant interest in their potential applications across various scientific fields. vergemagazine.co.uk Researchers are exploring bioactive peptides for their potential antimicrobial, antioxidant, and antihypertensive properties, among others. nih.gov In fields like oncology, peptides are being developed as therapeutic agents that can target cancer cells with high precision, or as components of vaccines to stimulate an immune response against tumors. nih.gov The advancement of peptide synthesis and modification techniques, including the use of non-standard amino acids or cyclization, continues to expand the therapeutic potential of these molecules by improving their stability and bioavailability. nih.govmdpi.com

Overview of the Decapeptide H-Glu-Ala-Asp-Pro-Thr-Gly-His-Ser-Tyr-OH within the Context of Peptide Science

This compound is a synthetic decapeptide, meaning it is composed of a specific sequence of ten amino acids. Its one-letter amino acid code is EADPTGHSY. This peptide is a well-characterized antigenic peptide derived from the human melanoma-associated antigen 1 (MAGE-A1). nih.govjpt.com Specifically, it corresponds to amino acids 161-169 of the MAGE-A1 protein. jpt.com

In the context of peptide science, EADPTGHSY is primarily recognized as an epitope, a specific part of an antigen that is recognized by the immune system. It is used in research to stimulate antigen-specific T-cells, which are crucial components of the adaptive immune response against cancer cells. jpt.com Its synthesis with high purity allows for its use in a variety of sensitive immunological assays. jpt.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Full Name | This compound |

| One-Letter Sequence | EADPTGHSY |

| Amino Acid Composition | Glutamic Acid, Alanine, Aspartic Acid, Proline, Threonine, Glycine, Histidine, Serine, Tyrosine |

| Molecular Formula | C₄₅H₆₃N₁₁O₁₇ |

| Molecular Weight | 1066.05 g/mol |

Note: Molecular formula and weight are calculated based on the amino acid sequence.

Research Objectives and Scope for this compound Investigation

The primary research objective for investigating this compound is to understand and harness its immunological properties for cancer therapy. nih.gov Antigens encoded by MAGE genes are of particular interest for cancer immunotherapy because their expression is largely restricted to tumor cells. nih.gov

A significant finding in the research of this peptide is its ability to be presented to cytotoxic T-lymphocytes (CTLs) by more than one type of Human Leukocyte Antigen (HLA) molecule. Initially known to be presented by HLA-A1, it was later discovered that the same peptide is recognized by CTLs when presented by HLA-B35 molecules (specifically HLA-B3501 and HLA-B3503). nih.gov This discovery is crucial as it expands the potential patient population for therapeutic vaccination trials using this peptide, given that HLA-B35 is expressed in a significant portion of the Caucasian population (approximately 19%). nih.gov

The scope of its application in research is centered on T-cell immunity and includes its use as a stimulant in various T-cell assays. jpt.com These investigations are fundamental to the development of immunotherapies and vaccines aimed at treating cancers that express the MAGE-A1 antigen, such as melanoma. nih.govjpt.com

Table 2: Research Applications and Scope

| Research Area | Specific Application/Assay | Objective |

|---|---|---|

| Cancer Immunotherapy | Development of therapeutic cancer vaccines. nih.govjpt.com | To elicit a specific anti-tumor immune response in patients. |

| T-Cell Immunology | Stimulation of antigen-specific T-cells in vitro. jpt.com | To study the mechanisms of T-cell activation and cytotoxicity. |

| Immune Monitoring | Used in ELISPOT, Intracellular Cytokine Staining (ICS), and cytotoxicity assays. jpt.com | To map T-cell epitopes and monitor the immune response in clinical trials. |

| Antigen Presentation | Investigating peptide binding to different HLA molecules. nih.gov | To understand the breadth of immune recognition and expand therapeutic applicability. |

Table 3: Mentioned Compound Names

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | EADPTGHSY, MAGE-A1 (161-169) |

| Glutamic Acid | Glu, E |

| Alanine | Ala, A |

| Aspartic Acid | Asp, D |

| Proline | Pro, P |

| Threonine | Thr, T |

| Glycine | Gly, G |

| Histidine | His, H |

| Serine | Ser, S |

| Tyrosine | Tyr, Y |

Structure

2D Structure

Properties

Molecular Formula |

C41H57N11O17 |

|---|---|

Molecular Weight |

976.0 g/mol |

IUPAC Name |

4-amino-5-[[1-[[3-carboxy-1-[2-[[1-[[2-[[1-[[1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C41H57N11O17/c1-19(46-35(62)24(42)9-10-31(57)58)34(61)48-26(14-32(59)60)40(67)52-11-3-4-29(52)38(65)51-33(20(2)54)39(66)44-16-30(56)47-25(13-22-15-43-18-45-22)36(63)50-28(17-53)37(64)49-27(41(68)69)12-21-5-7-23(55)8-6-21/h5-8,15,18-20,24-29,33,53-55H,3-4,9-14,16-17,42H2,1-2H3,(H,43,45)(H,44,66)(H,46,62)(H,47,56)(H,48,61)(H,49,64)(H,50,63)(H,51,65)(H,57,58)(H,59,60)(H,68,69) |

InChI Key |

UJIAIURNBGXNPB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)N)O |

Origin of Product |

United States |

Methodological Approaches for Investigating H Glu Ala Asp Pro Thr Gly His Ser Tyr Oh

Spectroscopic and Chromatographic Methods for Structural Elucidation and Purity Assessment of H-Glu-Ala-Asp-Pro-Thr-Gly-His-Ser-Tyr-OH

Following synthesis, the crude peptide must be purified and its identity and purity confirmed. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the primary technique for both purification and purity assessment. creative-proteomics.commtoz-biolabs.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates peptides based on their hydrophobicity. mtoz-biolabs.com The peptide mixture is loaded onto a column containing a non-polar stationary phase (e.g., C18 silica) and eluted with a gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA). hplc.eu More hydrophobic peptides are retained longer on the column. The purity of the this compound peptide is determined by integrating the area of the main peak in the chromatogram relative to the total area of all peaks. creative-proteomics.com Detection is typically performed using UV absorbance at wavelengths of 214-220 nm, where the peptide bond absorbs. creative-proteomics.comtandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for confirming the structure and conformation of peptides in solution. tandfonline.comoup.com For this compound, 1D and 2D NMR experiments can provide detailed information. The chemical shifts of the protons, particularly the α-protons of each amino acid, can be indicative of the local chemical environment and secondary structure. tandfonline.com For instance, the chemical shifts of the α-CH of glutamic acid can help to confirm its position in the sequence. tandfonline.comoup.com Two-dimensional NMR techniques like COSY, TOCSY, and NOESY can be used to assign all proton resonances and establish through-bond and through-space connectivities, confirming the amino acid sequence and providing insights into the peptide's three-dimensional structure.

| Technique | Parameter | Typical Value/Condition for a Nonapeptide |

|---|---|---|

| RP-HPLC | Column | C18, 4.6 x 250 mm, 5 µm particle size. creative-proteomics.com |

| Mobile Phase A | 0.1% TFA in water. hplc.eu | |

| Mobile Phase B | 0.1% TFA in acetonitrile. | |

| Detection | UV at 214 nm or 220 nm. creative-proteomics.comtandfonline.com | |

| NMR Spectroscopy | Solvent | D₂O or a mixture of H₂O/D₂O. |

| 1D Experiment | ¹H NMR for initial assessment of sample complexity and purity. | |

| 2D Experiments | COSY, TOCSY, NOESY for sequence confirmation and conformational analysis. |

Advanced Characterization Techniques for Confirming the Primary Sequence of this compound

To unequivocally confirm the primary sequence of the synthesized peptide, mass spectrometry and classical sequencing methods are employed.

Mass Spectrometry (MS): Mass spectrometry is indispensable for determining the molecular weight of the peptide and confirming its amino acid sequence. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques. The initial MS analysis provides the mass-to-charge ratio (m/z) of the intact peptide, which should match the calculated molecular weight of this compound.

Tandem Mass Spectrometry (MS/MS): For sequence verification, tandem mass spectrometry is used. nih.govlibretexts.org In an MS/MS experiment, the parent ion corresponding to the peptide is selected and fragmented, typically through collision-induced dissociation (CID). libretexts.org The resulting fragment ions (primarily b- and y-type ions) are then analyzed. The mass differences between consecutive b- or y-ions correspond to the mass of a specific amino acid residue, allowing for the de novo sequencing of the peptide. nih.gov The presence of a proline residue in the sequence can lead to a "proline effect," resulting in preferential cleavage at the N-terminal side of the proline, which can be a useful diagnostic feature during spectral interpretation. nih.govosu.edu

Edman Degradation: This is a classic chemical method for sequencing peptides from the N-terminus. wikipedia.orgmetwarebio.com The process involves the sequential removal and identification of the N-terminal amino acid. libretexts.org The peptide is reacted with phenylisothiocyanate (PITC), which labels the N-terminal amino group. metwarebio.com Subsequent treatment with acid cleaves this labeled amino acid as a phenylthiohydantoin (PTH) derivative, which is then identified by chromatography. i-med.ac.at The cycle is repeated on the shortened peptide. For this compound, Edman degradation would sequentially identify Glu, then Ala, then Asp, and so on, providing unambiguous confirmation of the N-terminal sequence. mtoz-biolabs.com

| Technique | Principle | Information Obtained |

|---|---|---|

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of the ionized peptide. | Confirms the molecular weight of the full-length peptide. |

| Tandem MS (MS/MS) | Fragmentation of the parent peptide ion and analysis of the fragment ions. libretexts.org | Provides the amino acid sequence based on mass differences between fragments. nih.gov |

| Edman Degradation | Sequential chemical removal and identification of N-terminal amino acids. wikipedia.orgmetwarebio.com | Unambiguously determines the N-terminal amino acid sequence. mtoz-biolabs.com |

Exploration of Biological Activities and Molecular Mechanisms of H Glu Ala Asp Pro Thr Gly His Ser Tyr Oh

In Vitro Studies on Cellular Responses to H-Glu-ala-asp-pro-thr-gly-his-ser-tyr-OH

The structure of this compound suggests it could be a modulator of various cell signaling pathways. The presence of multiple hydroxyl-containing residues—Threonine (Thr), Serine (Ser), and Tyrosine (Tyr)—provides potential sites for phosphorylation. Phosphorylation is a critical post-translational modification that acts as a molecular switch in numerous signaling cascades, and these amino acids are the primary targets for protein kinases. khanacademy.org Specifically, the Tyrosine residue is integral to signaling pathways mediated by tyrosine kinase receptors, which are crucial for cell growth, differentiation, and metabolism. khanacademy.org

Furthermore, the peptide contains amino acids with charged side chains at physiological pH: Glutamic acid (Glu) and Aspartic acid (Asp) are negatively charged, while Histidine (His) can be positively charged. libretexts.orgwikipedia.org These charged groups can facilitate electrostatic interactions with cell surface receptors or other signaling proteins, potentially inducing conformational changes that trigger downstream intracellular events. khanacademy.org Like many bioactive peptides, this compound could act as a signaling molecule by binding to specific receptors, initiating a cascade of chemical reactions within the cell that ultimately alters cellular function. researchgate.netyoutube.com

Bioactive peptides are known to be capable of regulating gene expression and protein synthesis. nih.gov The mechanisms can be direct, through interaction with transcription factors or DNA, or indirect, via the modulation of signaling pathways that control gene transcription. nih.govmdpi.com It is plausible that this compound could influence the expression of genes involved in processes such as inflammation, cell proliferation, or apoptosis, common targets for bioactive peptides. mdpi.comnih.gov

The Proline (Pro) residue in the sequence introduces a unique structural constraint. Proline's rigid cyclic structure can cause kinks in a peptide chain and introduce rigid turns, which is significant for protein folding and protein-protein interactions. embopress.org In the context of protein synthesis, proline can slow the rate of peptide bond formation by the ribosome, suggesting that if this peptide were to interact with the translational machinery, it could modulate the synthesis of specific proteins. embopress.org However, without experimental data, the specific genes or protein synthesis pathways affected by this peptide remain unknown. Future research using techniques like quantitative reverse transcription PCR (RT-qPCR) or transcriptomic analysis would be necessary to elucidate these effects. mdpi.com

To characterize the biological activity of this compound, a variety of enzymatic and receptor binding assays would be required. Given the presence of multiple phosphorylation sites (Ser, Thr, Tyr), kinase activity assays would be particularly relevant. These assays could determine if the peptide can act as a substrate for or an inhibitor of specific protein kinases. nih.govspringernature.com

Receptor binding studies are essential to identify the direct cellular targets of the peptide. The aromatic ring of Tyrosine and the imidazole (B134444) ring of Histidine are frequently involved in forming key interactions within receptor binding pockets. nih.govfsu.edu The negatively charged Glutamic acid and Aspartic acid residues could mediate binding to positively charged domains on a receptor surface. The following table illustrates the type of data that could be generated from such studies.

| Target | Assay Type | Result (Kd or IC50) | Potential Implication |

|---|---|---|---|

| Tyrosine Kinase Receptor X | Radioligand Binding Assay | 50 nM (Kd) | High-affinity binding, potential agonist/antagonist |

| Serine/Threonine Kinase Y | In Vitro Kinase Assay | 10 µM (IC50) | Moderate inhibition of a signaling kinase |

| G-Protein Coupled Receptor Z | Competitive Binding Assay | > 100 µM (Ki) | Low or no affinity for this receptor class |

Disclaimer: The data in Table 1 is purely hypothetical and for illustrative purposes to show the potential outcomes of experimental studies.

Examination of this compound in Model Biological Systems

The amino acid composition of this compound dictates its potential to interact with a wide range of biomolecules through various non-covalent forces.

Electrostatic Interactions: The side chains of Glutamic acid and Aspartic acid are anionic, while the Histidine side chain can be cationic, allowing for the formation of salt bridges with oppositely charged residues on proteins or nucleic acids. wikipedia.org

Hydrogen Bonding: The hydroxyl groups of Serine, Threonine, and Tyrosine, as well as the carboxyl and amino groups of Aspartic acid, Glutamic acid, and Histidine, can act as hydrogen bond donors and acceptors. These interactions are fundamental to the specificity of molecular recognition in biological systems. khanacademy.org

Aromatic Interactions: The Tyrosine residue can participate in π-π stacking with other aromatic residues. Furthermore, the aromatic ring of Tyrosine can interact with the unique cyclic structure of Proline via CH/π interactions, which are known to stabilize specific conformations like β-turns in peptides and proteins. acs.orgchemrxiv.org

Hydrophobic Interactions: The methyl group of Alanine and the aliphatic ring of Proline can contribute to hydrophobic interactions, which are crucial for the folding of proteins and the binding of ligands to their receptors.

These varied potential interactions suggest the peptide could bind with specificity to biological targets such as enzymes or receptors, thereby eliciting a biological response.

The stability of a peptide therapeutic is critical to its function. This compound, like all peptides, is susceptible to both chemical and physical degradation. encyclopedia.pubveeprho.com The primary determinant for stability is its amino acid sequence.

Key potential degradation pathways include:

Hydrolysis: The peptide backbone can be cleaved by hydrolysis, a reaction often catalyzed by extremes in pH. Sequences containing Aspartic acid are particularly susceptible to this form of degradation. encyclopedia.pub

Oxidation: This peptide is expected to have relatively high stability against oxidation because it lacks the most easily oxidized residues, Cysteine and Methionine.

Diketopiperazine Formation: This cyclization reaction can occur at the N-terminus, especially when Proline or Glycine are in the first or second position. While not in the first two positions here, the presence of Glycine at position 6 could be a minor site of instability under certain conditions.

| Sequence Position | Residue | Potential Degradation Pathway | Condition |

|---|---|---|---|

| -Glu-Ala-Asp -Pro- | Aspartic acid (Asp) | Peptide bond hydrolysis | Acidic pH |

| -Ala-Asp-Pro -Thr- | Proline (Pro) | Isomerization (cis/trans) | Physiological conditions |

| -Thr-Gly -His- | Glycine (Gly) | Diketopiperazine formation (if near N-terminus) | Neutral to basic pH |

| -Ser-Tyr -OH | Tyrosine (Tyr) | Photo-oxidation | Exposure to UV light |

Computational and Theoretical Investigations of H Glu Ala Asp Pro Thr Gly His Ser Tyr Oh

Molecular Modeling and Dynamics Simulations of H-Glu-Ala-Asp-Pro-Thr-Gly-His-Ser-Tyr-OH Conformation and Flexibility

Molecular modeling and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the three-dimensional structure and dynamic behavior of peptides. For the peptide this compound, such studies would be essential to understand its structural preferences and flexibility in a simulated physiological environment.

The process would begin with generating a starting 3D structure of the peptide, often through homology modeling if a similar peptide's structure is known, or through ab initio methods that predict folding based on physicochemical principles. Once a model is established, MD simulations would be performed. These simulations solve Newton's equations of motion for the atoms of the peptide and the surrounding solvent (typically water), providing a trajectory of how the peptide's conformation changes over time.

Analysis of an MD simulation for this compound would yield critical data, which could be presented in tables such as the hypothetical example below.

Hypothetical Data Table from MD Simulation Analysis (Note: The following data is illustrative of the outputs of an MD simulation and is not based on actual experimental results for this peptide.)

| Simulation Parameter | Hypothetical Value/Observation | Significance for this compound |

| Root Mean Square Deviation (RMSD) | 2.5 ± 0.5 Å | Indicates the stability of the peptide's backbone over the simulation time. A low, stable value suggests a well-defined average conformation. |

| Radius of Gyration (Rg) | 0.8 ± 0.1 nm | Measures the compactness of the peptide. Fluctuations in Rg would reveal whether the peptide adopts an extended or a globular fold. |

| Solvent Accessible Surface Area (SASA) | 1200 ± 150 Ų | Quantifies the exposure of the peptide to the solvent, helping to identify which amino acid residues are on the surface and available for interaction. |

| Dominant Secondary Structures | Turns and random coils | Analysis would likely show the proline residue inducing a turn, with other regions remaining flexible as random coils, a common feature in short peptides. quora.com |

| Intramolecular Hydrogen Bonds | Transient bonds observed | The number and duration of hydrogen bonds would reveal stable structural motifs, such as those that define turns or helical structures. |

Without such dedicated studies, the conformational landscape and flexibility of this compound remain undetermined.

In Silico Prediction of this compound Binding Sites and Target Interactions

In silico (computer-based) methods are used to predict which biological macromolecules, such as proteins or receptors, a peptide is likely to bind to and the specific nature of that interaction. This is a crucial step in hypothesizing the peptide's biological function and for drug discovery.

The primary technique is molecular docking. This involves computationally placing the 3D structure of the peptide (the "ligand"), derived from studies described in section 4.1, into the binding site of a known protein structure (the "receptor"). A scoring function then estimates the binding affinity, predicting how strongly the peptide will interact with the target.

For this compound, this process would require:

A defined set of potential protein targets.

High-quality 3D structures of these targets.

A stable, representative 3D conformation of the peptide itself.

Since this peptide has not been characterized, no specific biological targets have been identified, and therefore, no predictive docking studies have been published. Research in this area would be necessary to generate a list of potential interacting partners and to understand the key residues involved in binding.

Structure-Activity Relationship (SAR) Analysis for this compound and its Analogs

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry that investigates how the chemical structure of a compound influences its biological activity. For a peptide like this compound, an SAR study would involve the systematic synthesis and biological testing of analogs to determine which amino acids are critical for its function.

A common technique is an Alanine scan, where each amino acid residue in the sequence is systematically replaced with Alanine, and the resulting change in activity is measured. nih.gov This identifies "hot spots" essential for biological function.

An SAR study for this compound would require:

A confirmed biological activity to measure (e.g., receptor binding, enzyme inhibition).

The chemical synthesis of multiple peptide analogs.

A robust biological assay to test the activity of each analog.

As no biological activity has been reported for the parent peptide, no SAR studies have been conducted. Such research is fundamental to optimizing a peptide for potential therapeutic use by enhancing its potency, selectivity, or stability.

Table of Compounds Mentioned

| Compound Name | Abbreviation/Type |

|---|---|

| This compound | Nonapeptide |

| Alanine | Ala |

| Aspartic acid | Asp |

| Glutamic acid | Glu |

| Glycine | Gly |

| Histidine | His |

| Proline | Pro |

| Serine | Ser |

| Threonine | Thr |

Interactions of H Glu Ala Asp Pro Thr Gly His Ser Tyr Oh with Complex Biological Environments

Evaluation of H-Glu-Ala-Asp-Pro-Thr-Gly-His-Ser-Tyr-OH in Cellular Microenvironments

The behavior of the EADPTGHSY peptide within cellular microenvironments is intrinsically linked to its role as a tumor-associated antigen. Its primary interaction is with major histocompatibility complex (MHC) class I molecules on the surface of cancer cells and antigen-presenting cells (APCs). nih.gov This interaction is a critical first step in the adaptive immune response against tumors expressing the MAGE-A1 protein.

The cellular microenvironment of a tumor is a complex milieu comprising cancer cells, stromal cells, and various immune cells. The evaluation of EADPTGHSY in this context has revealed its capacity to be processed and presented by tumor cells, making them targets for cytotoxic T lymphocytes (CTLs). Research has shown that this peptide is naturally processed from the MAGE-A1 protein and loaded onto HLA-A1 molecules. nih.gov

A pivotal study expanded the understanding of its presentation by demonstrating that the EADPTGHSY peptide can also be presented by HLA-B3501 and HLA-B3503 molecules. nih.gov This finding is significant as it broadens the patient population that could potentially benefit from immunotherapies targeting this peptide. The recognition of the peptide-MHC complex by specific T-cell receptors (TCRs) on CTLs is the cornerstone of its biological activity. In co-culture experiments, T-cells engineered to express TCRs specific for the EADPTGHSY-HLA complex show significant activation, proliferation, and cytotoxic activity against tumor cells presenting this peptide. tscan.comresearchgate.net

| Assay Type | Cell Types Involved | Observed Interaction/Effect | Reference |

|---|---|---|---|

| Cytotoxicity Assay | CTLs, MAGE-A1+ Tumor Cells | CTLs specifically lyse tumor cells presenting the EADPTGHSY peptide. | nih.gov |

| ELISPOT Assay | Antigen-Specific T-cells, APCs | Measures the frequency of T-cells that secrete cytokines (e.g., IFN-γ) upon stimulation with the EADPTGHSY peptide. | jpt.com |

| Intracellular Cytokine Staining (ICS) | Antigen-Specific T-cells, APCs | Detects cytokine production within T-cells following stimulation with the EADPTGHSY peptide. | jpt.com |

| T-cell Proliferation Assay | T-cells, APCs | Demonstrates the ability of the EADPTGHSY peptide to induce the proliferation of specific T-cell populations. | researchgate.net |

Consideration of this compound in the Context of Specific Biological Pathways

The primary biological pathway involving the this compound peptide is the MHC class I antigen presentation pathway. This pathway is a fundamental component of the adaptive immune system responsible for detecting and eliminating infected or malignant cells.

The process begins with the endogenous MAGE-A1 protein within the tumor cell being degraded by the proteasome into smaller peptides, including EADPTGHSY. These peptides are then transported into the endoplasmic reticulum by the transporter associated with antigen processing (TAP). Within the endoplasmic reticulum, EADPTGHSY binds to newly synthesized HLA class I molecules (specifically HLA-A1 and HLA-B35). nih.govhaematologica.orgyoutube.com This peptide-MHC complex is then transported to the cell surface.

Once on the cell surface, the EADPTGHSY-MHC complex is surveyed by circulating CTLs. T-cells with a TCR that specifically recognizes this complex become activated. This activation triggers a cascade of downstream signaling events within the T-cell, leading to its proliferation and differentiation into effector CTLs. These effector CTLs can then directly kill tumor cells presenting the EADPTGHSY peptide through the release of cytotoxic granules containing perforin (B1180081) and granzymes, or through the Fas-FasL pathway. The activation of this T-cell mediated cytotoxic pathway is the key mechanism by which the EADPTGHSY peptide contributes to anti-tumor immunity. tscan.comnih.gov

Implications of this compound for Peptide-Based Research Tools

The specificity of the this compound peptide for certain HLA alleles and its role in T-cell recognition have led to its development and use as a valuable research tool in cancer immunology. nih.govjpt.com

One of the primary applications of this peptide is as a specific antigen in various T-cell assays. Researchers use synthetic EADPTGHSY peptide to stimulate and identify MAGE-A1-specific T-cells from patient blood samples. jpt.com This is crucial for monitoring the immune response in patients undergoing cancer immunotherapy, including vaccination trials that utilize this peptide. nih.govnih.gov Assays such as ELISPOT and intracellular cytokine staining rely on the EADPTGHSY peptide to quantify the frequency and function of antigen-specific T-cells. jpt.com

Furthermore, the EADPTGHSY peptide is instrumental in the development of novel immunotherapies. It is a key component in the design of cancer vaccines aimed at inducing a robust anti-tumor T-cell response. nih.govnih.gov Additionally, it is used to screen and validate the specificity of engineered T-cell receptors for use in adoptive T-cell therapies. tscan.comfredhutch.org In these approaches, T-cells are genetically modified to express a TCR that has a high affinity for the EADPTGHSY-MHC complex, thereby enhancing their ability to target and destroy cancer cells.

| Research Application | Description | Significance | Reference |

|---|---|---|---|

| T-cell Monitoring | Used as a stimulus in assays to detect and quantify MAGE-A1-specific T-cells in patient samples. | Allows for the assessment of immune responses to cancer and immunotherapies. | jpt.comnih.gov |

| Cancer Vaccine Development | Incorporated as the antigenic component in vaccines to elicit a targeted immune response against MAGE-A1-expressing tumors. | Offers a specific and targeted approach to cancer immunotherapy. | nih.govnih.gov |

| TCR-T Cell Therapy Research | Used to identify and validate the specificity of engineered T-cell receptors for the EADPTGHSY-MHC complex. | Facilitates the development of potent and specific cell-based cancer therapies. | tscan.comfredhutch.org |

| MHC-Peptide Interaction Studies | Serves as a model peptide to study the binding dynamics and structural basis of peptide presentation by HLA-A1 and HLA-B35. | Contributes to the fundamental understanding of immunology and antigen presentation. | nih.gov |

Advanced Research Applications and Methodological Advancements Pertaining to H Glu Ala Asp Pro Thr Gly His Ser Tyr Oh

H-Glu-Ala-Asp-Pro-Thr-Gly-His-Ser-Tyr-OH as a Model for Peptide Structure-Function Studies

The presence of both Glutamic acid and Aspartic acid offers a platform to study the impact of acidic residues on peptide solubility, metal ion chelation, and interaction with positively charged biological targets. mdpi.comresearchgate.net Studies on other peptides rich in Glu and Asp have indicated their potential for radical quenching activity due to the presence of excess electrons. mdpi.com The Histidine residue, with its imidazole (B134444) side chain, has a pKa near physiological pH, making the peptide's net charge and conformation potentially sensitive to small changes in the local environment. nih.govacs.org This pH-responsive behavior is a key area of investigation in peptide science.

Furthermore, the Tyrosine residue at the C-terminus contains a phenolic hydroxyl group, which can participate in hydrogen bonding and may be a site for post-translational modifications like phosphorylation, a critical process in cell signaling. creative-peptides.com Alanine-scanning mutagenesis, a technique where individual amino acids are substituted with alanine, could be systematically applied to this compound to elucidate the specific contribution of each residue to its structural stability and any observed functional properties. nih.gov Such studies provide valuable data on the conformational and functional roles of each amino acid, contributing to a deeper understanding of peptide and protein biology. nih.gov

Table 1: Physicochemical Properties of Amino Acid Residues in this compound

| Amino Acid | 3-Letter Code | 1-Letter Code | Side Chain Polarity | Side Chain Charge (at pH 7.4) |

| Glutamic acid | Glu | E | Polar | Negative |

| Alanine | Ala | A | Nonpolar | Neutral |

| Aspartic acid | Asp | D | Polar | Negative |

| Proline | Pro | P | Nonpolar | Neutral |

| Threonine | Thr | T | Polar | Neutral |

| Glycine | Gly | G | Nonpolar | Neutral |

| Histidine | His | H | Polar | Neutral/Positive |

| Serine | Ser | S | Polar | Neutral |

| Tyrosine | Tyr | Y | Polar | Neutral |

Development of Analytical Methods for Detecting and Quantifying this compound in Complex Matrices

The accurate detection and quantification of this compound, particularly in complex biological matrices such as plasma or tissue extracts, are crucial for its study and potential applications. Several advanced analytical techniques are well-suited for the analysis of this nonapeptide.

High-Performance Liquid Chromatography (HPLC), especially reversed-phase HPLC (RP-HPLC), is a cornerstone for peptide analysis, offering high-resolution separation of the peptide from other components in a mixture. phenomenex.comresolvemass.ca The method's parameters, including the stationary phase, mobile phase composition, and gradient, can be optimized for this specific nonapeptide. phenomenex.com For quantification, HPLC is often used in conjunction with UV detection, typically at wavelengths between 210-230 nm where the peptide bond absorbs light. almacgroup.com

Mass Spectrometry (MS) is another indispensable tool for peptide analysis, providing highly accurate molecular weight determination and sequence information. resolvemass.ca Electrospray ionization (ESI) is a common ionization technique for peptides, and when coupled with a high-resolution mass analyzer, it can confirm the identity of this compound with high confidence. acs.org Tandem mass spectrometry (MS/MS) can be employed for de novo sequencing or to confirm the amino acid sequence by analyzing the fragmentation pattern of the peptide. dtic.mil

For absolute quantification, methods like quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Amino Acid Analysis (AAA) can be utilized. nih.gov qNMR provides a direct measurement of the peptide against an internal standard, while AAA determines the peptide content by quantifying its constituent amino acids after acid hydrolysis. nih.govbiosynth.com These methods are vital for establishing the purity and concentration of peptide reference standards. nih.gov

Table 2: Overview of Analytical Methods for this compound

| Analytical Method | Principle | Application |

| RP-HPLC | Separation based on hydrophobicity | Purity assessment and quantification |

| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio | Molecular weight determination and sequence confirmation |

| Tandem MS (MS/MS) | Fragmentation of selected ions | De novo sequencing and structural elucidation |

| Amino Acid Analysis (AAA) | Quantification of constituent amino acids after hydrolysis | Absolute quantification and compositional analysis |

| Quantitative NMR (qNMR) | Measurement of nuclear magnetic resonance signals | Absolute quantification against a certified standard |

Future Directions in Peptide Design Inspired by this compound

The sequence of this compound contains several functional motifs that can inspire the rational design of novel peptides with tailored properties. The design of new functional peptides is a rapidly advancing field with therapeutic and technological applications. researchgate.netresearchgate.net

The presence of a histidine residue is particularly noteworthy. Histidine-containing peptides are known for their pH-responsive behavior, which can be exploited in the design of "smart" biomaterials or drug delivery systems that release their cargo in response to the acidic environment of tumors or endosomes. nih.govmdpi.com The imidazole group of histidine can also act as a metal ion chelator, a property that is being explored in the development of therapeutic agents and biosensors. researchgate.net

Furthermore, computational methods, including machine-learning prediction tools and structural modeling, can be employed to design novel peptides based on the structural and physicochemical properties of this compound. nih.govnih.gov By identifying key amino acid motifs responsible for a desired function, new sequences can be generated and optimized in silico before their chemical synthesis and experimental validation. nih.gov

Bioengineering Applications of this compound

The unique combination of amino acids in this compound suggests several potential applications in the field of bioengineering. The presence of charged and polar amino acids can be leveraged for the development of novel biomaterials. For instance, peptides containing both positively and negatively charged residues can self-assemble into hydrogels through electrostatic interactions. nih.gov While this peptide only contains negative charges, it could be co-assembled with a positively charged peptide to form such materials.

Histidine-rich peptides are widely used in biotechnology as affinity tags for protein purification via immobilized metal affinity chromatography (IMAC). nih.gov While this nonapeptide has only a single histidine, its sequence could be incorporated into larger constructs to facilitate purification. Moreover, histidine-containing peptides are known to act as endosomal escape agents in drug and gene delivery systems. nih.gov The protonation of the imidazole ring in the acidic environment of the endosome can lead to membrane destabilization and the release of the therapeutic cargo into the cytoplasm. nih.govmdpi.com

The design of peptide-based biomaterials is a growing area of research, with applications in tissue engineering, drug delivery, and diagnostics. The inherent biocompatibility and biodegradability of peptides make them attractive building blocks for such materials. The specific sequence of this compound, with its potential for pH-responsiveness and metal chelation, could be integrated into the design of functional biomaterials with tunable properties.

Challenges and Future Perspectives in the Study of H Glu Ala Asp Pro Thr Gly His Ser Tyr Oh

Overcoming Methodological Hurdles in Peptide Research Specific to H-Glu-Ala-Asp-Pro-Thr-Gly-His-Ser-Tyr-OH

The study of this compound, from its chemical synthesis to its biological characterization, is fraught with methodological challenges common to peptide research. nih.govbiopharmaspec.com The primary method for producing such peptides is Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique that, despite its efficiency, encounters obstacles with certain "difficult sequences". nih.govnih.govrsc.org

The sequence of EADPTGHSY contains several residues that can complicate its synthesis and purification. For instance, the presence of Aspartic acid (Asp) can lead to the formation of aspartimide, an undesirable side product that can compromise the purity and yield of the final peptide. Histidine (His) possesses a reactive imidazole (B134444) side chain that requires careful selection of protecting groups to prevent side reactions during synthesis. nih.gov Furthermore, the aggregation of the growing peptide chain on the solid support is a major concern, particularly for sequences that may form stable secondary structures, leading to incomplete reactions and difficult purification steps. mblintl.comoup.com

Purification, typically achieved through reverse-phase high-performance liquid chromatography (RP-HPLC), also presents challenges. rsc.orgresearchgate.net The solubility of the peptide, governed by the hydrophilic and hydrophobic nature of its constituent amino acids, must be carefully managed. waters.com For EADPTGHSY, achieving high purity requires optimizing solvent systems and gradients to effectively separate the target peptide from closely related impurities, such as deletion sequences or those with remaining protecting groups. biotage.com

Table 1: Potential Methodological Hurdles in the Study of this compound

| Research Phase | Specific Challenge | Amino Acid(s) Involved | Potential Mitigation Strategy |

| Synthesis (SPPS) | Aspartimide Formation | Aspartic acid (Asp) | Use of modified protecting groups (e.g., Dmab) on the Asp side chain; optimized coupling and deprotection conditions. |

| Side-chain Reactions | Histidine (His) | Selection of appropriate side-chain protection (e.g., Trityl group) compatible with the synthesis strategy. | |

| On-resin Aggregation | Full Sequence | Incorporation of "difficult sequence" protocols, use of high-swelling resins, elevated temperatures, or microwave-assisted synthesis. mblintl.com | |

| Purification (HPLC) | Poor Solubility/Resolution | Full Sequence | Optimization of mobile phase modifiers (e.g., TFA concentration) and organic solvents; testing alternative chromatography resins. waters.combiotage.com |

| Analysis | Non-specific Binding | Full Sequence | Use of low-adsorption labware (e.g., polypropylene (B1209903) instead of glass) and optimized sample preparation protocols to improve recovery. waters.com |

| Accurate Quantification | Full Sequence | Development of robust mass spectrometry-based methods with stable isotope-labeled internal standards for precise measurement in biological matrices. nih.gov |

Integration of Multi-Omics Data for Comprehensive Understanding of this compound Biological Roles

To fully comprehend the biological significance of this compound, a systems biology approach is necessary, integrating data from multiple "omics" fields. nih.govnih.gov Analyzing this single peptide in isolation provides limited insight; its importance is realized through its connection to genomics, transcriptomics, proteomics, and metabolomics. frontiersin.orgnih.gov

The discovery and quantification of this peptide in patient samples fall under the domain of peptidomics , a sub-discipline of proteomics that focuses on the low molecular weight proteome. eurekaselect.comyoutube.com Using high-resolution mass spectrometry, researchers can identify the presence of the EADPTGHSY peptide in tissues, such as melanoma tumors, and quantify its abundance. nih.gov

However, a truly comprehensive understanding emerges from integrating this peptidomic data with other omics layers:

Genomics: Analysis of the MAGEA1 gene in cancer patients can reveal mutations or copy number variations that may affect the expression of the parent protein from which the peptide is derived.

Transcriptomics: Measuring the mRNA levels of MAGEA1 provides a snapshot of gene expression, indicating whether the blueprint for the parent protein is actively being produced in a tumor.

Proteomics: Broader proteomic analyses can confirm the presence and abundance of the full-length MAGE-A1 protein, providing context for the generation of the EADPTGHSY peptide.

Metabolomics: Studying the metabolic profile of tumor cells that present this peptide can uncover downstream biological pathways that are affected by the immune response it triggers.

By integrating these datasets, researchers can build a comprehensive model of the peptide's role in the tumor microenvironment, from the transcription of its source gene to its presentation on the cell surface and its impact on cellular function. nih.gov This multi-omics approach is crucial for identifying biomarkers for disease diagnosis or for predicting patient response to immunotherapies targeting this antigen. frontiersin.orgnih.gov

Table 2: Hypothetical Multi-Omics Integration Workflow for this compound

| Omics Layer | Data Acquired | Research Question Addressed | Integration Insight |

| Genomics | MAGEA1 gene sequence from tumor DNA | Are there mutations in the gene encoding the parent protein? | Correlating specific mutations with peptide presentation levels. |

| Transcriptomics | MAGEA1 mRNA levels from tumor tissue | Is the gene for the parent protein actively transcribed? | Understanding the regulation of antigen expression. frontiersin.org |

| Peptidomics | Quantification of EADPTGHSY in tumor samples | Is the specific antigenic peptide present and at what level? | Directly confirms the presence of the immune target. |

| Metabolomics | Metabolic profile of tumor cells | What metabolic pathways are active in antigen-presenting cells? | Linking immune recognition to changes in cell state. |

Collaborative Research Opportunities for Advancing this compound Studies

The multifaceted nature of peptide research necessitates strong interdisciplinary collaboration. nih.govnih.gov Advancing the study of this compound is not a task for a single laboratory but requires a concerted effort from experts across various fields. The development of novel therapeutics and diagnostics based on this peptide hinges on the synergy between different scientific disciplines. cuny.edu

Key collaborative opportunities include:

Academia-Industry Partnerships: Pharmaceutical companies can provide resources for large-scale, high-purity peptide synthesis and formulation, while academic researchers can offer deep insights into the peptide's immunological function and mechanism of action.

Consortia of Clinical and Basic Researchers: Oncologists and immunologists treating melanoma patients can provide valuable clinical samples and data. nih.gov In return, basic scientists, including chemists and cell biologists, can analyze these samples to uncover the molecular mechanisms of immune recognition and escape related to the EADPTGHSY antigen.

Cross-Disciplinary Scientific Teams: A successful research program would involve synthetic chemists to optimize peptide production, structural biologists to study its conformation when bound to HLA-A1, bioinformaticians to manage and integrate multi-omics data, and immunologists to conduct functional assays. nih.govcuny.edu

International research initiatives and funded consortia provide a framework for such collaborations. ku.dk By sharing protocols, reagents, and data through open-science platforms, the scientific community can accelerate the pace of discovery, avoid redundant efforts, and more rapidly translate laboratory findings into clinical applications targeting this important tumor antigen.

Conclusion

Summary of Key Research Avenues for H-Glu-Ala-Asp-Pro-Thr-Gly-His-Ser-Tyr-OH

While extensive, dedicated research on the specific nonapeptide this compound is not prominent in publicly available literature, its sequence provides a clear blueprint for several compelling research avenues. These investigations would leverage established methodologies in peptide science to elucidate its structure and potential functions.

A foundational research path involves its chemical synthesis and rigorous characterization. The most probable method for its creation would be Solid-Phase Peptide Synthesis (SPPS) , a technique that builds the peptide chain sequentially on a solid resin support. nih.govbachem.comwikipedia.orgpeptide.compowdersystems.com This method is highly efficient and allows for precise control over the amino acid sequence. bachem.combiomatik.com Following synthesis, purification, typically by high-performance liquid chromatography (HPLC), would be essential to isolate the target peptide. powdersystems.comnih.gov

Once a pure sample is obtained, a critical research avenue is its comprehensive structural and physicochemical characterization. Key techniques would include:

Mass Spectrometry (MS): This is an indispensable tool to confirm the peptide's identity by verifying its molecular weight and to validate the amino acid sequence through tandem MS (MS/MS) fragmentation analysis. nih.govmtoz-biolabs.comub.edunih.govcreative-proteomics.comspringernature.comnih.gov

Amino Acid Analysis (AAA): This technique would be used to hydrolyze the peptide into its constituent amino acids and quantify their relative ratios, ensuring the correct composition. libretexts.orgnih.govopenstax.orgtamu.edunih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: One- and two-dimensional NMR experiments are powerful methods for determining the three-dimensional structure of the peptide in solution. nih.govspringernature.comcreative-proteomics.comacs.orgnmims.edu This would reveal details about its conformational preferences, including the influence of the proline residue, which often induces a rigid bend in the peptide backbone. nih.govarizona.eduwikipedia.org

Functional research avenues are dictated by the peptide's amino acid composition. The presence of specific residues suggests several lines of inquiry:

Investigation of Binding Properties: The acidic residues, Glutamic Acid (Glu) and Aspartic Acid (Asp), confer a net negative charge at physiological pH, suggesting potential interactions with positively charged metal ions or specific binding pockets on proteins. wikipedia.orgrusselllab.org

Probing Post-Translational Modifications: The hydroxyl-containing residues, Threonine (Thr), Serine (Ser), and Tyrosine (Tyr), are all potential sites for phosphorylation. Research could explore whether this peptide can serve as a substrate for protein kinases, a key event in many cell signaling pathways.

Catalytic and pH-Sensing Roles: The Histidine (His) residue, with its imidazole (B134444) side chain, is often involved in enzymatic active sites and pH-dependent interactions. Studies could investigate if the peptide exhibits any catalytic activity or if its conformation and function change with pH.

Alanine Scanning Mutagenesis: To understand the contribution of each residue to the peptide's structure and any observed activity, a systematic replacement of each amino acid (one at a time) with Alanine could be performed. jpt.com This is a standard technique to identify functionally critical residues. jpt.com

Broader Impact of this compound Research on Peptide Science

The study of a specific, uncharacterized peptide such as this compound, while seemingly narrow, contributes significantly to the broader field of peptide science. Such research reinforces and expands our fundamental understanding of peptide chemistry and biology, impacting the development of new therapeutics, diagnostics, and research tools. explorationpub.comresearchgate.netresearchgate.netbiomatik.com

Research into the synthesis and purification of this nonapeptide provides valuable data for optimizing established protocols. bachem.comnih.govtaylorandfrancis.com Challenges encountered during its synthesis—due to its mix of acidic, hydroxylated, and conformationally rigid residues—can drive innovation in coupling reagents, protecting group strategies, and purification techniques, benefiting the synthesis of other complex peptides. peptide.compowdersystems.com

Furthermore, detailed structural analysis of this compound via advanced analytical methods like NMR and MS adds to the growing body of knowledge on peptide structure-function relationships. ub.edunih.gov Elucidating its conformational ensemble in solution provides a valuable data point for refining computational models that predict peptide structures from their sequences. Understanding how the interplay between the flexible Glycine, the rigid Proline, and the charged and polar residues dictates its final three-dimensional shape offers fundamental insights applicable to the design of novel peptides with specific, predetermined structures and functions.

Finally, the use of this peptide as a molecular probe, regardless of the outcome, advances the field. If it is found to bind to a specific receptor or inhibit an enzyme, it could become a lead compound for drug development. explorationpub.com Even a negative result, showing no interaction with a particular target, provides crucial information that helps to map the vast chemical space of biological interactions. This process of systematic exploration with well-characterized synthetic peptides is fundamental to discovering new biological pathways and identifying novel targets for therapeutic intervention. researchgate.netresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.